molecular formula C9H8ClN3 B2512145 2-(Chloromethyl)quinazolin-4-amine CAS No. 877041-19-5

2-(Chloromethyl)quinazolin-4-amine

Cat. No.: B2512145
CAS No.: 877041-19-5
M. Wt: 193.63
InChI Key: MOJZKOQRWCHOTE-UHFFFAOYSA-N
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Safety and Hazards

The safety information for “2-(Chloromethyl)quinazolin-4-amine” includes the following hazard statements: H302, H315, H318, H335 . The signal word is “Danger” and the pictograms are GHS05, GHS07 .

Future Directions

The future directions for “2-(Chloromethyl)quinazolin-4-amine” and its derivatives could involve further exploration of their biological activities and potential applications in medicinal chemistry. For example, they could be investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Chloromethyl)quinazolin-4-amine can be synthesized through several methods. One common approach involves the reaction of 2-aminobenzamide with formaldehyde and hydrochloric acid, followed by cyclization to form the quinazoline ring . Another method includes the reaction of o-anthranilic acid with chloroacetonitrile under acidic conditions to yield the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)quinazolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 2-(Chloromethyl)quinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloromethyl group allows for versatile chemical modifications, making it a valuable intermediate in the synthesis of various biologically active compounds .

Properties

IUPAC Name

2-(chloromethyl)quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c10-5-8-12-7-4-2-1-3-6(7)9(11)13-8/h1-4H,5H2,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOJZKOQRWCHOTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)CCl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877041-19-5
Record name 2-(chloromethyl)quinazolin-4-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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